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Cat. No.: B1273614

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship
(SAR) of bromo-substituted phenethylamines. This class of compounds, most notably
represented by 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been the subject of
extensive research due to its potent and selective interaction with serotonin receptors,
particularly the 5-HT2A subtype. Understanding the intricate relationship between the molecular
structure of these compounds and their pharmacological activity is paramount for the rational
design of novel ligands with tailored selectivity and functional profiles for therapeutic and
research applications.

This guide provides a comprehensive overview of the key structural modifications that influence
receptor affinity and efficacy, presents quantitative data in a clear, tabular format for
comparative analysis, and details the experimental protocols necessary to evaluate these
compounds. Furthermore, critical signaling pathways and experimental workflows are
visualized to provide a clear conceptual framework for SAR studies in this area.
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Core Structure-Activity Relationship Principles

The pharmacological profile of bromo-substituted phenethylamines is primarily dictated by
three key structural regions: the phenyl ring, the ethylamine side chain, and the terminal amine.

¢ Phenyl Ring Substitution: The position of the bromine atom and the presence of other
substituents, typically methoxy groups, are critical determinants of activity. The 2,5-
dimethoxy substitution pattern is a hallmark of many potent 5-HT2A agonists. The bromine
atom at the 4-position generally confers high affinity for the 5-HT2A receptor. Studies have
shown that halogen substitution at the para position of the phenyl ring has a positive effect
on binding affinity.[1][2]

o Ethylamine Side Chain: Modifications to the ethylamine side chain, such as alpha-
methylation to form the corresponding amphetamine derivatives (e.g., DOB), can
significantly alter the pharmacological profile, often increasing potency and duration of
action.

o Amine Substitution: N-alkylation of the primary amine with small alkyl groups tends to
decrease activity. However, the introduction of a larger N-benzyl substituent, particularly with
a 2-methoxy group (NBOMe series), dramatically enhances affinity and potency at the 5-
HT2A receptor, leading to some of the most potent agonists discovered to date.[3][4][5] This
enhancement is attributed to additional interactions with the receptor binding pocket.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies
(ECso) of a selection of bromo-substituted phenethylamines and their analogs at human 5-HT2A
and 5-HT2C receptors. Lower values indicate higher affinity and potency, respectively.

Table 1: Receptor Binding Affinities (Ki, nM) of Bromo-Substituted Phenethylamines
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4- N- 5-HT2A Ki 5-HT2C Ki
Compound . . Reference
Substituent  Substituent  (nM) (nM)
2C-B Br H 1.2 0.63 [7]
2-
25B-NBOMe Br Methoxybenz  0.044 13 [7]
vl
N-benzyl-2C-
B Br Benzyl 2.1 11 [5]
N-(2- 2.
hydroxybenzy  Br Hydroxybenz  0.53 14 [5]
[)-2C-B yl
N-(2,3-
_ 2,3-
methylenedio ]
Br Methylenedio  0.29 29 [5]
xybenzyl)-2C-
xybenzyl

B

Table 2: Functional Potencies (ECso, nM) and Efficacy (% of 5-HT max) of Bromo-Substituted
Phenethylamines
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4- N- 5-HT2A 5-HT2A 5-HT2C 5-HT2C
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ent ent (nM) (%) (nM) (%)
2C-B Br H 1.2 101 0.63 98 [7]
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Visualizing Key Pathways and Workflows

To better understand the mechanisms and processes involved in the study of bromo-
substituted phenethylamines, the following diagrams have been generated using Graphviz.

Chemical Synthesis In Vitro Evaluation Data Analysis
Functional Assays
Synthesis of Purification & Radioligand Binding Assays (e.g., IP Accumulation) Structure-Activity Lead Optimization
Bromo-Phenethylamine Analogs Characterization (NMR, MS) (Determine Ki) (Determine EC50, Efficacy) Relationship Analysis ptim

A T

T J

Design New Analogs

Click to download full resolution via product page

A typical workflow for structure-activity relationship studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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